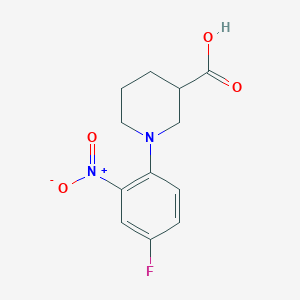

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Piperidine protons : The six-membered ring exhibits complex splitting due to coupling between axial and equatorial protons. Protons adjacent to the nitrogen (H-2 and H-6) resonate near δ 2.8–3.2 ppm , while H-3 (near the carboxylic acid) appears upfield at δ 2.1–2.5 ppm due to electron-withdrawing effects.

- Aromatic protons : The fluorine atom deshields the ortho proton (H-3'), appearing as a doublet at δ 8.1–8.3 ppm (J = 8.5 Hz). The nitro group further deshields H-6', yielding a singlet near δ 7.6 ppm .

¹³C NMR :

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJVILOVXYUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

Nitration: The nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline.

Coupling Reaction: The coupling of 4-fluoro-2-nitroaniline with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Reduction: 1-(4-Fluoro-2-aminophenyl)piperidine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylate esters.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as cathepsin K, which is involved in bone resorption and cancer progression. In vitro studies demonstrated moderate to strong inhibitory activity against this enzyme, suggesting potential use in treating osteoporosis and certain cancers .

- Antiviral Activity : Preliminary research indicates that derivatives of piperidine may exhibit antiviral properties. This opens avenues for further exploration against viral infections.

- CNS Pharmacokinetics : The introduction of fluorine atoms in the structure enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders .

The compound's unique structure allows for various biological interactions:

- Pharmacological Effects : Its interactions with biomolecules can influence gene expression and other molecular mechanisms, positioning it as a candidate for drug development targeting multiple pathways involved in disease processes .

- Structure-Activity Relationship (SAR) : The position and nature of substituents on the piperidine ring significantly affect the biological activity. Comparative studies have shown that modifications can enhance or reduce efficacy against biological targets .

Case Studies and Research Findings

Several studies have highlighted the practical applications of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid

- Molecular Formula : C₁₃H₁₆N₂O₆S

- Molecular Weight : 328.34 g/mol

- Key Differences : Replaces the 4-fluoro group with a methylsulfonyl (-SO₂CH₃) group.

- This substitution may alter binding kinetics in enzyme inhibition studies .

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

- CAS : 1171918-77-6

- Molecular Weight : 318.25 g/mol

- Key Differences : Substitutes the 4-fluoro group with a trifluoromethyl (-CF₃) group.

- However, steric hindrance may reduce affinity for planar binding sites compared to the smaller fluorine atom .

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

- CAS : 1179098-08-8

- Molecular Weight : 268.24 g/mol

- Key Differences : Fluorine is at the 3-position instead of 4, and the carboxylic acid is at the 4-position of the piperidine ring.

- Impact : Positional isomerism affects electronic distribution and steric interactions. The 3-fluoro substitution may reduce resonance stabilization of the nitro group, altering reactivity .

Analogues with Alternative Functional Groups

1-(4-Nitrophenyl)piperidine-3-carboxylic acid

- Molecular Formula : C₁₂H₁₄N₂O₄

- Key Differences : Lacks the 4-fluoro substituent.

- This compound may serve as a control in studies evaluating the role of halogenation .

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid

- CAS : 385403-97-4

- Molecular Weight : 313.32 g/mol

- Key Differences : Replaces the nitro group with a sulfonyl (-SO₂) linkage.

- Impact : The sulfonyl group enhances hydrogen-bonding capacity and acidity, making this compound a stronger acid (pKa ~3–4) compared to the target compound .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid | 268.24 | 4-F, 2-NO₂ | 1.8 | ~0.5 (PBS) |

| 1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid | 328.34 | 4-SO₂CH₃, 2-NO₂ | 0.5 | ~1.2 (DMSO) |

| 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | 318.25 | 4-CF₃, 2-NO₂ | 2.5 | ~0.3 (Ethanol) |

| 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 250.25 | 4-NO₂ | 1.2 | ~1.0 (Water) |

*LogP values estimated using fragment-based methods.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structural features, including a piperidine ring and functional groups such as a fluoro and nitro substituent. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is C₁₂H₁₃FN₂O₄, with a molecular weight of 268.25 g/mol. The structure includes:

- Piperidine ring : Provides structural rigidity.

- 4-Fluoro group : Enhances lipophilicity and bioavailability.

- 2-Nitro group : Potentially involved in biological interactions.

- Carboxylic acid group : Facilitates interaction with enzymes and receptors.

The mechanism of action for 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets due to its functional groups, enhancing binding affinity and selectivity for receptors or enzymes involved in various biological processes. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular components .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested in preliminary studies. The presence of the carboxylic acid moiety may play a role in inhibiting pro-inflammatory cytokines, although detailed studies are necessary to confirm these effects .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, structural analogs have demonstrated significant antiproliferative activity against various cancer cell lines . While direct studies on 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid are lacking, its structural features may confer similar activities.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(4-Fluoro-2-nitrophenyl)piperidine | Piperidine ring, nitro group | Antimicrobial, potential anticancer |

| 1-(4-Chloro-2-nitrophenyl)piperidine | Chlorine instead of fluorine | Anticancer potential |

| 1-(4-Methylphenyl)piperidine | Methyl substitution on phenyl | Analgesic properties |

| 1-(2-Nitrophenyl)piperidine | Nitrophenyl substitution | Varying biological activities |

This table illustrates how the presence of different substituents can influence biological activity, suggesting that the fluoro and nitro groups in our compound may enhance its pharmacological profile compared to others.

Case Studies and Research Findings

Several studies have highlighted the relevance of piperidine derivatives in drug development. For example:

- A study demonstrated that fluorinated piperidines exhibited significant antiviral activity against influenza A viruses, suggesting that similar modifications could enhance therapeutic efficacy .

- Another investigation into piperidine-based compounds revealed their potential as enzyme inhibitors, indicating a pathway for further exploration regarding 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid's mechanism of action.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR identifies regiochemical outcomes (e.g., distinguishing para- vs. ortho-substituted nitro groups). Fluorine-19 NMR is critical for confirming fluorine substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for intermediates with labile functional groups (e.g., tert-butoxycarbonyl protection in ) .

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95% required for pharmacological studies) .

How do researchers resolve contradictions in stability data for nitro-substituted piperidine derivatives?

Advanced Research Question

Stability studies under varying pH, temperature, and light exposure are essential. For example, highlights that nitro groups can decompose under prolonged heat (>100°C) or strong acidic/basic conditions. Contradictions in literature data (e.g., conflicting decomposition temperatures) may arise from impurities or differing experimental setups. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis is recommended to establish degradation pathways .

What strategies optimize the pharmacological activity of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid analogs?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on modifying:

- Piperidine Substituents : Introducing bulky groups (e.g., tert-butyl in ) enhances metabolic stability .

- Nitro Group Positioning : Fluorine at the 4-position (as in the target compound) improves bioavailability by reducing electron density, as seen in structurally similar pyridine derivatives () .

- Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with tetrazoles or acyl sulfonamides may improve membrane permeability, as demonstrated in for kinase inhibitors .

What safety precautions are critical when handling intermediates with nitro and fluorine groups?

Basic Research Question

- Personal Protective Equipment (PPE) : Use P95 respirators and chemical-resistant gloves ().

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to nitro group decomposition products (e.g., NOx gases) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrolysis steps) before disposal, as outlined in .

How can computational tools predict the reactivity of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid in nucleophilic substitution reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) model transition states and activation energies. For example, the electron-withdrawing nitro and fluorine groups lower the energy barrier for nucleophilic aromatic substitution at the 2-position, as validated in for pyridine analogs . Molecular dynamics simulations further predict solvent effects (e.g., acetonitrile vs. tert-butanol) on reaction rates .

What are the limitations of current synthetic methods for scaling up this compound?

Advanced Research Question

- Catalyst Cost : Palladium catalysts (e.g., Pd(OAc)₂ in ) are expensive; ligand screening (e.g., XPhos) can improve turnover numbers .

- Byproduct Formation : Multi-step sequences (e.g., 4 steps in ) risk accumulating impurities. Process analytical technology (PAT) with in-line FTIR monitors intermediates in real time .

- Solvent Selection : High-boiling solvents like tert-butanol () complicate purification; switching to greener alternatives (e.g., cyclopentyl methyl ether) may enhance scalability .

How does the compound’s fluorescence profile compare to structurally related nitroaromatics?

Advanced Research Question

Fluorinated nitroaromatics often exhibit solvatochromic shifts. UV-Vis spectroscopy (e.g., λmax ~350 nm in ethanol) and fluorescence quenching assays () reveal that the 4-fluoro-2-nitrophenyl group enhances Stokes shift compared to non-fluorinated analogs . Time-resolved fluorescence spectroscopy can further probe excited-state dynamics influenced by the piperidine ring’s conformation .

What metabolic pathways are anticipated for this compound based on its functional groups?

Advanced Research Question

- Nitro Reduction : Likely reduction to an amine (e.g., via hepatic CYP450 enzymes), as observed in for pyridine-based drugs .

- Carboxylic Acid Conjugation : Glucuronidation or sulfation at the carboxylic acid group, predicted using in vitro microsomal assays .

- Piperidine Oxidation : Potential N-dealkylation or ring hydroxylation, modeled using software like MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.